Methyl 2-chloro-2-(naphthalen-1-yl)acetate
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Overview
Description
Methyl 2-chloro-2-(naphthalen-1-yl)acetate is an organic compound with the molecular formula C13H11ClO2 and a molecular weight of 234.68 g/mol . This compound is characterized by the presence of a naphthalene ring, a chloro group, and an ester functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-2-(naphthalen-1-yl)acetate typically involves the esterification of 2-chloro-2-(naphthalen-1-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis .
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-2-(naphthalen-1-yl)acetic acid and methanol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Ester Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, and basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 2-hydroxy-2-(naphthalen-1-yl)acetate, 2-amino-2-(naphthalen-1-yl)acetate, or 2-thio-2-(naphthalen-1-yl)acetate.
Ester Hydrolysis: 2-chloro-2-(naphthalen-1-yl)acetic acid and methanol.
Scientific Research Applications
Methyl 2-chloro-2-(naphthalen-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-2-(naphthalen-1-yl)acetate is primarily based on its ability to undergo nucleophilic substitution reactions. The chloro group acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of derivatives with specific biological or chemical properties. The naphthalene ring provides a stable aromatic system that can interact with biological targets, potentially leading to biological activity .
Comparison with Similar Compounds
Methyl 2-(naphthalen-2-yl)acetate: Similar structure but lacks the chloro group, resulting in different reactivity and applications.
2-chloro-2-(naphthalen-1-yl)acetic acid: The acid form of the compound, which can be converted to the ester through esterification.
Methyl 2-chloro-2-(phenyl)acetate: Similar ester structure but with a phenyl group instead of a naphthalene ring, leading to different chemical properties and uses.
Uniqueness: Methyl 2-chloro-2-(naphthalen-1-yl)acetate is unique due to the presence of both a chloro group and a naphthalene ring, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
methyl 2-chloro-2-naphthalen-1-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13(15)12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONDHNJWRATMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC2=CC=CC=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250731-69-1 |
Source
|
Record name | methyl 2-chloro-2-(naphthalen-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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